2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE
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Overview
Description
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE typically involves multiple steps, starting from readily available precursors. The general synthetic route includes the following steps:
Formation of the Benzylidene Intermediate: The initial step involves the reaction of 3-chloro-4-hydroxy-5-methoxybenzaldehyde with 2-chlorobenzyl chloride in the presence of a base such as potassium carbonate. This reaction forms the benzylidene intermediate.
Hydrazinecarbothioamide Formation: The benzylidene intermediate is then reacted with thiosemicarbazide under acidic conditions to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro substituents, using reagents such as sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Sodium methoxide, potassium cyanide; reactions are conducted in polar solvents like methanol or dimethyl sulfoxide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine and alcohol derivatives.
Substitution: Formation of substituted benzylidene derivatives.
Scientific Research Applications
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and as a catalyst in certain reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Mechanism of Action
The mechanism of action of 2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the following mechanisms:
Molecular Targets: It may interact with enzymes or receptors involved in key biological processes, leading to inhibition or activation of these targets.
Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, or immune response, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
2-((E)-1-{3-CHLORO-4-[(2-CHLOROBENZYL)OXY]-5-METHOXYPHENYL}METHYLIDENE)-1-HYDRAZINECARBOTHIOAMIDE: can be compared with other benzylidene derivatives and hydrazinecarbothioamide compounds.
Examples: this compound, this compound.
Uniqueness
Structural Features:
Biological Activity: The compound’s specific interactions with molecular targets and pathways may result in distinct biological activities compared to similar compounds.
Properties
Molecular Formula |
C16H15Cl2N3O2S |
---|---|
Molecular Weight |
384.3g/mol |
IUPAC Name |
[(E)-[3-chloro-4-[(2-chlorophenyl)methoxy]-5-methoxyphenyl]methylideneamino]thiourea |
InChI |
InChI=1S/C16H15Cl2N3O2S/c1-22-14-7-10(8-20-21-16(19)24)6-13(18)15(14)23-9-11-4-2-3-5-12(11)17/h2-8H,9H2,1H3,(H3,19,21,24)/b20-8+ |
InChI Key |
PFQLVSDEENVTET-DNTJNYDQSA-N |
SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)N)Cl)OCC2=CC=CC=C2Cl |
Isomeric SMILES |
COC1=C(C(=CC(=C1)/C=N/NC(=S)N)Cl)OCC2=CC=CC=C2Cl |
Canonical SMILES |
COC1=C(C(=CC(=C1)C=NNC(=S)N)Cl)OCC2=CC=CC=C2Cl |
Origin of Product |
United States |
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